methyl {3-[(benzylamino)carbonyl]-4-phenyl-2-thienyl}carbamate
Overview
Description
Synthesis Analysis
The synthesis of similar compounds often involves multi-step reactions. For instance, the synthesis of compounds with a carbonyl group often involves a nitration, a conversion from the nitro group to an amine, and a bromination . Another approach involves the use of a green catalyst for the synthesis of β-amino carbonyl/nitrile compounds by aza-Michael reaction .Molecular Structure Analysis
While specific structural analysis of “methyl {3-[(benzylamino)carbonyl]-4-phenyl-2-thienyl}carbamate” is not available, similar compounds such as 4-[(benzylamino)carbonyl]-1-methylpyridinium have been studied. These compounds are planar due to the sp2 hybridization of the carbon and oxygen in the carbonyl group .Chemical Reactions Analysis
The carbonyl compounds with leaving groups have reactions similar to aldehydes and ketones. The main difference is the presence of an electronegative substituent that can act as a leaving group during a nucleophile substitution reaction . Benzylic hydrogens of alkyl substituents on a benzene ring are activated toward free radical attack .Mechanism of Action
Safety and Hazards
Specific safety and hazard information for “methyl {3-[(benzylamino)carbonyl]-4-phenyl-2-thienyl}carbamate” is not available.
Future Directions
Properties
IUPAC Name |
methyl N-[3-(benzylcarbamoyl)-4-phenylthiophen-2-yl]carbamate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O3S/c1-25-20(24)22-19-17(16(13-26-19)15-10-6-3-7-11-15)18(23)21-12-14-8-4-2-5-9-14/h2-11,13H,12H2,1H3,(H,21,23)(H,22,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQBHSNLAXLWUQP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NC1=C(C(=CS1)C2=CC=CC=C2)C(=O)NCC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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